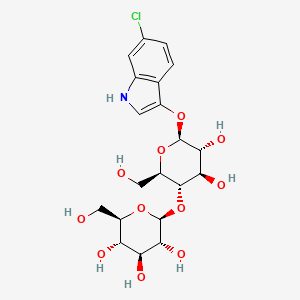

6-Chloro-3-indoxyl-beta-D-cellobioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-indoxyl-beta-D-cellobioside is a chromogenic substrate for β-D-Cellobiosidase . When acted upon by the enzyme, it yields a pink substrate .

Molecular Structure Analysis

The molecular formula of 6-Chloro-3-indoxyl-beta-D-cellobioside is C20H26ClNO11 . Its molecular weight is 491.88 g/mol .Chemical Reactions Analysis

6-Chloro-3-indoxyl-beta-D-cellobioside acts as a substrate for the enzyme β-D-Cellobiosidase . The enzyme cleaves the substrate, resulting in a pink product .Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-3-indoxyl-beta-D-cellobioside is 491.88 g/mol . It should be stored at -20°C and protected from light .Scientific Research Applications

Cellobioside Derivatives in Synthesis and Enzyme Studies

The preparation and utilization of various cellobioside derivatives, including those analogous to 6-Chloro-3-indoxyl-beta-D-cellobioside, play a crucial role in synthesizing lactose analogues and studying enzyme activities. For instance, the synthesis of benzyl beta-cellobioside derivatives has been instrumental in creating lactose analogues, which are significant in understanding lactose metabolism and related enzymatic processes (Edwards, Hough, & Richardson, 1977). Additionally, cellobioside derivatives have been used in process research for developing cholesterol absorption inhibitors, highlighting their importance in medicinal chemistry (Urban et al., 1998).

Cellobioside Derivatives in Glycoside Hydrolase Research

Cellobioside derivatives, similar to 6-Chloro-3-indoxyl-beta-D-cellobioside, are valuable in studying glycoside hydrolases. For example, the synthesis and evaluation of modified umbelliferyl-β-cellobiosides have provided insights into the substrate specificity and enzymatic mechanisms of family 6 glycoside hydrolases (Wu et al., 2013). These derivatives serve as vital tools for understanding enzyme-substrate interactions and enzyme kinetics.

Role in Understanding Disaccharide Chemistry

Cellobioside derivatives, including 6-Chloro-3-indoxyl-beta-D-cellobioside, contribute to understanding the chemical properties of disaccharides. Investigations into the hydrolysis of cellobioside analogues by beta-D-glucosidase have provided insights into the essential hydroxy groups for enzymatic activity, highlighting their importance in carbohydrate chemistry and biochemistry (Sigurskjold et al., 1991).

Cellobioside Derivatives in Polymer and Material Science

Research involving cellobioside derivatives extends to material science, particularly in synthesizing disaccharide monomers and studying their polymerization properties. For instance, the synthesis of 6(-methacryloxyloxy)hexyl β-D-cellobioside and its copolymerization with styrene has provided valuable insights into the application of disaccharides in polymer science (Charreyre et al., 1993).

Mechanism of Action

Target of Action

The primary target of 6-Chloro-3-indolyl beta-D-cellobioside is β-D-Cellobiosidase . This enzyme plays a crucial role in the hydrolysis of cellobiose into glucose units, which are essential for various biological processes.

Mode of Action

6-Chloro-3-indolyl beta-D-cellobioside acts as a chromogenic substrate for β-D-Cellobiosidase . When the enzyme interacts with this compound, it cleaves the glycosidic bond, leading to the release of a chromophore. This chromophore is responsible for the color change that is observed .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cellobiose degradation pathway . In this pathway, β-D-Cellobiosidase catalyzes the hydrolysis of cellobiose into glucose units. The action of 6-Chloro-3-indolyl beta-D-cellobioside on β-D-Cellobiosidase can therefore influence the rate of cellobiose degradation .

Result of Action

The interaction of 6-Chloro-3-indolyl beta-D-cellobioside with β-D-Cellobiosidase results in the release of a pink chromophore . This color change can be used to monitor the activity of the enzyme, providing a useful tool for various research and diagnostic applications .

Action Environment

The action of 6-Chloro-3-indolyl beta-D-cellobioside can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light to maintain its stability . The pH and temperature of the environment can also affect the activity of β-D-Cellobiosidase and, consequently, the efficacy of 6-Chloro-3-indolyl beta-D-cellobioside as a substrate .

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO11/c21-7-1-2-8-9(3-7)22-4-10(8)30-19-17(29)15(27)18(12(6-24)32-19)33-20-16(28)14(26)13(25)11(5-23)31-20/h1-4,11-20,22-29H,5-6H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZDNDKZIJNA-NQXZFOFXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-indolyl beta-D-cellobioside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)

![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)

![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)

![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)